molecular formula C27H40O7 B13862576 2-Ethoxy-2-oxoethoxy Digoxigenin

2-Ethoxy-2-oxoethoxy Digoxigenin

Cat. No.: B13862576
M. Wt: 476.6 g/mol
InChI Key: HHBPTZGPRNKMSQ-SKNCZILFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Ethoxy-2-oxoethoxy Digoxigenin involves several steps. One common method includes the reaction of Digoxigenin with ethyl chloroformate in the presence of a base such as pyridine . The reaction conditions typically involve maintaining the temperature at around 0°C to 5°C to ensure the stability of the intermediate products. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Ethoxy-2-oxoethoxy Digoxigenin undergoes various chemical reactions, including:

Scientific Research Applications

2-Ethoxy-2-oxoethoxy Digoxigenin has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-oxoethoxy Digoxigenin involves its interaction with specific molecular targets. It acts as a cross-linking reagent, forming covalent bonds with target molecules. This interaction can affect the molecular pathways involved in various biological processes . The exact molecular targets and pathways depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

2-Ethoxy-2-oxoethoxy Digoxigenin is unique due to its specific structure and functional groups. Similar compounds include:

Properties

Molecular Formula

C27H40O7

Molecular Weight

476.6 g/mol

IUPAC Name

ethyl 2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetate

InChI

InChI=1S/C27H40O7/c1-4-32-24(30)15-33-18-7-9-25(2)17(12-18)5-6-20-21(25)13-22(28)26(3)19(8-10-27(20,26)31)16-11-23(29)34-14-16/h11,17-22,28,31H,4-10,12-15H2,1-3H3/t17-,18+,19-,20-,21+,22-,25+,26+,27+/m1/s1

InChI Key

HHBPTZGPRNKMSQ-SKNCZILFSA-N

Isomeric SMILES

CCOC(=O)CO[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)C

Canonical SMILES

CCOC(=O)COC1CCC2(C(C1)CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)C

Origin of Product

United States

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